DL-1,4-Dichloro-2,3-butanediol
Overview
Description
DL-1,4-Dichloro-2,3-butanediol is an organic compound with the molecular formula C4H8Cl2O2 It is a chlorinated diol, meaning it contains two hydroxyl groups (-OH) and two chlorine atoms (-Cl) attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-1,4-Dichloro-2,3-butanediol can be synthesized through several methods. One common approach involves the chlorination of butane derivatives. For instance, the chlorination of 2,3-butanediol can yield 1,4-dichlorobutane-2,3-diol under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) and is conducted at low temperatures to prevent over-chlorination.
Industrial Production Methods
In industrial settings, the production of 1,4-dichlorobutane-2,3-diol often involves the chlorination of butadiene. This process can be carried out in either the liquid or vapor phase, with the reaction conditions carefully controlled to optimize yield and purity. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
DL-1,4-Dichloro-2,3-butanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form 1,4-dichlorobutane.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed to replace chlorine atoms.
Major Products
Oxidation: The major products are typically carbonyl compounds such as aldehydes or ketones.
Reduction: The major product is 1,4-dichlorobutane.
Substitution: The products depend on the nucleophile used; for example, using NaOH can yield 1,4-dihydroxybutane.
Scientific Research Applications
DL-1,4-Dichloro-2,3-butanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research has explored its potential in drug development, particularly for treating lysosomal storage disorders.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-dichlorobutane-2,3-diol involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
1,4-Dichlorobutane: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
2,3-Dichlorobutane: Has chlorine atoms on different carbon atoms, leading to different stereochemistry and reactivity.
1,4-Dibromobutane: Contains bromine atoms instead of chlorine, resulting in different reactivity and applications.
Uniqueness
DL-1,4-Dichloro-2,3-butanediol is unique due to the presence of both hydroxyl and chlorine groups, which allows it to participate in a wide range of chemical reactions. Its ability to form covalent bonds with nucleophiles makes it particularly useful in biochemical studies and industrial applications.
Properties
IUPAC Name |
1,4-dichlorobutane-2,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUBRJOIKMVSRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CCl)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870974 | |
Record name | 2,3-Butanediol, 1,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2419-73-0 | |
Record name | 1,4-Dichloro-2,3-butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2419-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Butanediol, 1,4-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002419730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Butanediol, 1,4-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3-Butanediol, 1,4-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dichlorobutane-2,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.581 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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